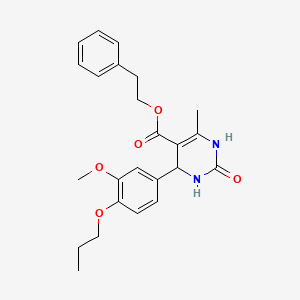![molecular formula C19H20N2O5S B4986727 methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4986727.png)
methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate, also known as MOPSOB, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds that have been shown to have potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate is not fully understood. However, it has been shown to inhibit the activity of various enzymes and receptors such as cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). These enzymes and receptors are involved in various cellular processes such as inflammation, angiogenesis, and cell proliferation.
Biochemical and Physiological Effects:
methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate in lab experiments include its relatively simple synthesis method, its potential therapeutic applications in various diseases, and its inhibitory effects on various enzymes and receptors. However, the limitations include its limited solubility in aqueous solutions, its potential toxicity, and its lack of selectivity for specific enzymes and receptors.
Future Directions
There are several future directions for the study of methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate. These include the development of more selective analogs that target specific enzymes and receptors, the investigation of its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes, and the evaluation of its pharmacokinetic and pharmacodynamic properties in animal models and clinical trials.
Conclusion:
In conclusion, methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been shown to have inhibitory effects on various enzymes and receptors that are involved in the pathogenesis of these diseases. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate involves the reaction of 3-amino benzoic acid with piperidine-2,6-dione followed by the reaction with 4-(aminosulfonyl)aniline. The final product is obtained by the reaction of the intermediate with methyl iodide. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
Methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have inhibitory effects on various enzymes and receptors that are involved in the pathogenesis of these diseases.
properties
IUPAC Name |
methyl 3-[[4-(2-oxopiperidin-1-yl)phenyl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-26-19(23)14-5-4-6-15(13-14)20-27(24,25)17-10-8-16(9-11-17)21-12-3-2-7-18(21)22/h4-6,8-11,13,20H,2-3,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFQUVNBRQUVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[[4-(2-oxopiperidin-1-yl)phenyl]sulfonylamino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986649.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide](/img/structure/B4986654.png)
![6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)


![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4986710.png)
![N-cyclopropyl-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4986718.png)
![2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B4986739.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(mesitylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4986744.png)
![1-(cyclohexylmethyl)-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4986752.png)